3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid
Overview
Description
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid is a chemical compound with the molecular formula C7H4BrN3O2 . It has a molecular weight of 242.03 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H4BrN3O2/c8-4-3-10-6-5 (7 (12)13)9-1-2-11 (4)6/h1-3H, (H,12,13) . This compound contains a total of 18 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Imidazole .Physical and Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a melting point of 153-155 degrees Celsius .Scientific Research Applications
Organic Synthesis and Chemical Properties
3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives are pivotal in the development of new synthetic methodologies. For instance, Baenziger et al. (2017) highlight the scale-up process of a Groebke–Blackburn–Bienaymé multicomponent reaction, which efficiently produces various 3-aminoimidazo[1,2-a]pyrazines, showcasing the compound's role in facilitating complex chemical syntheses with high yield and purity (Baenziger, Durantie, & Mathes, 2017).
Medicinal Chemistry and Pharmacological Potential
In the realm of medicinal chemistry, compounds based on the 3-Bromoimidazo[1,2-a]pyrazine scaffold demonstrate diverse biological activities. Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with significant antimicrobial activity, indicating the scaffold's potential in developing new antimicrobial agents (Jyothi & Madhavi, 2019). Additionally, Sablayrolles et al. (1984) found that imidazo[1,2-a]pyrazine derivatives exhibited in vitro uterine-relaxing and in vivo antibronchospastic activities, highlighting their potential in treating respiratory and uterine disorders (Sablayrolles et al., 1984).
Material Science and Advanced Applications
In material science, the unique chemical structure of this compound derivatives facilitates the development of novel materials with potential applications in electronics, photonics, and as sensors. For example, Adamczyk et al. (2003) explored the synthesis of 3,7-dihydroimidazo[1,2a]pyrazine-3-ones, demonstrating their chemiluminescent properties, which could be valuable in developing new optical materials and sensors (Adamczyk et al., 2003).
Safety and Hazards
The safety information for 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-3-10-6-5(7(12)13)9-1-2-11(4)6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSLZKQSMGMMQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=N1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734940 | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208082-43-2 | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1208082-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10734940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-a]pyrazine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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